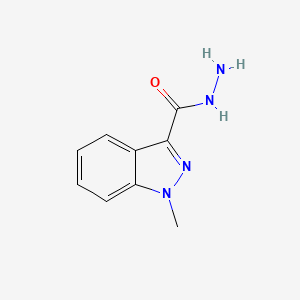

1-methyl-1H-indazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

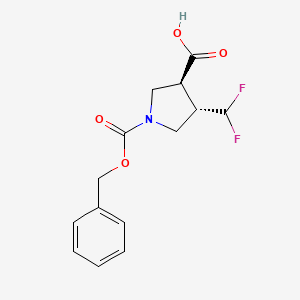

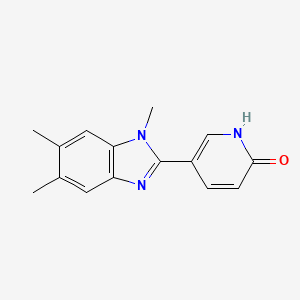

1-methyl-1H-indazole-3-carbohydrazide is a chemical compound with the CAS Number: 90558-67-1 . It has a molecular weight of 190.2 and is typically in powder form .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 1-methyl-1H-indazole-3-carbohydrazide, has been explored in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

1-methyl-1H-indazole-3-carbohydrazide is a powder at room temperature . and a melting point of 173-175 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Indazoles are pivotal in the synthesis of various heterocyclic compounds. The presence of the indazole ring system in 1-methyl-1H-indazole-3-carbohydrazide allows for the creation of diverse molecules with potential pharmacological activities. Transition metal-catalyzed reactions and reductive cyclization are common methods employed in synthesizing such structures .

Medicinal Chemistry

In medicinal chemistry, indazole derivatives are known for their therapeutic properties. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. The structural motif of indazole is present in several marketed drugs, highlighting its importance in drug design .

Pharmacological Activities

The pharmacological significance of indazole derivatives is vast. They exhibit a range of activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties. This makes 1-methyl-1H-indazole-3-carbohydrazide a valuable scaffold for developing new therapeutic agents .

Antitumor Activity

Specifically, the indazole-3-amine structure, a component of 1-methyl-1H-indazole-3-carbohydrazide , has been identified as an effective hinge-binding fragment in kinase inhibitors. It binds effectively with the hinge region of tyrosine kinase, which is crucial in the development of antitumor drugs .

Mecanismo De Acción

Target of Action

1-Methyl-1H-indazole-3-carbohydrazide is a synthetic compound that has been studied for its potential antimicrobial activity It’s known that indazole-based compounds can interact with various biological targets, such as tyrosine kinase .

Mode of Action

For instance, in the case of tyrosine kinase, indazole derivatives bind effectively with the hinge region of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they may interfere with the enzymatic activity of tyrosine kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation .

Result of Action

Indazole derivatives have been associated with a range of biological activities, including antimicrobial and antitubercular effects . These effects suggest that the compound may exert its action by inhibiting the growth of certain microorganisms.

Propiedades

IUPAC Name |

1-methylindazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTESFSDCTOGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indazole-3-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)

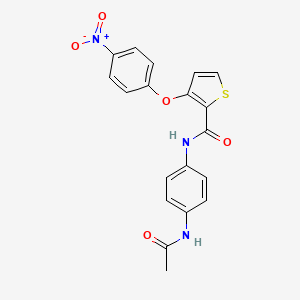

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2855123.png)

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)

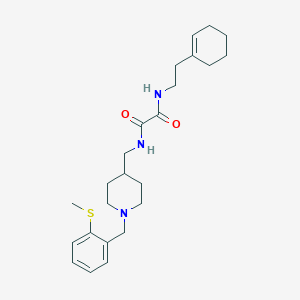

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)